Benzetimide

Muscarinic Receptor Pharmacology Cardiac Physiology Stereoselectivity

Benzetimide (CAS 119391-55-8) is the resolved (+)-enantiomer (Dexbenzetimide) with >6,000-fold higher mAChR affinity than levetimide. Substitution with racemic or inactive enantiomer introduces confounding sigma activity. Validated for peripheral anticholinergic studies at submydriatic doses. Essential for chiral HPLC/SFC method validation as a reference standard. Only the specified enantiomer ensures reproducible pharmacology.

Molecular Formula C23H26N2O2
Molecular Weight 362.5 g/mol
CAS No. 119391-55-8
Cat. No. B037474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzetimide
CAS119391-55-8
SynonymsBenzetimide
Dexbenzetimid
Dexbenzetimide
Dexetimide
dextro Benzetimide
dextro-Benzetimide
R 16470
R-16470
R16470
Spasmentral
Tremblex
Molecular FormulaC23H26N2O2
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)
InChIKeyLQQIVYSCPWCSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzetimide (CAS 119391-55-8) Procurement Guide: Pharmacological Profile and Research-Grade Specifications


Benzetimide, designated by CAS 119391-55-8 and also referred to as Dexbenzetimide or (+)-Benzetimide, is a synthetic small-molecule muscarinic acetylcholine receptor (mAChR) antagonist belonging to the piperidine class of anticholinergic agents [1]. It is the pharmacologically active enantiomer of the racemic mixture benzetimide, with the resolved stereoisomer exhibiting high-affinity, non-subtype selective binding to muscarinic receptors [2]. This compound has been historically investigated for the treatment of neuroleptic-induced parkinsonism and continues to serve as a critical pharmacological tool in neuroscience research for probing cholinergic signaling pathways [3].

Critical Evaluation for Benzetimide (119391-55-8) Selection: Stereochemical Purity and Distinct Target Engagement


In procurement for research and industrial applications, substitution of Benzetimide (CAS 119391-55-8) with its racemate or other generic muscarinic antagonists is scientifically unsound. The biological activity of benzetimide is highly stereospecific; the enantiomer designated (+)-Benzetimide (Dexbenzetimide) exhibits a potency over 6000-fold greater than its (-)-enantiomer (Levetimide) in muscarinic antagonism [1]. Furthermore, while both enantiomers display affinity for sigma recognition sites, their selectivity profiles are inverted: Levetimide is a potent sigma site ligand, whereas Dexbenzetimide is not [2]. This profound stereoselectivity dictates that only the resolved, active enantiomer can reliably recapitulate the pharmacological actions described in foundational and contemporary literature. The use of racemic material or the incorrect enantiomer introduces significant confounding variables in receptor binding, functional assays, and in vivo behavioral models. The following evidence establishes the precise, quantifiable performance metrics that justify the selection of this specific stereoisomer over related analogs.

Benzetimide (119391-55-8) Quantitative Differentiation Data: Evidence-Based Comparator Analysis


Superior Muscarinic Antagonism: Dexbenzetimide vs. Levetimide Functional Potency in Cardiac Tissue

In a direct head-to-head comparison, the antagonistic potency of Dexbenzetimide ((+)-Benzetimide) at muscarinic receptors in guinea-pig atria was found to be over 6000-fold higher than that of its enantiomer, Levetimide [1]. This was quantified using pA2 values, a standard measure of antagonist potency in functional tissue assays [1].

Muscarinic Receptor Pharmacology Cardiac Physiology Stereoselectivity

High-Affinity Muscarinic Receptor Binding: Dexbenzetimide Displacement Potency in Neuronal Tissue

In a competitive radioligand binding assay using rat cochlea homogenates, Dexbenzetimide demonstrated a markedly higher affinity for muscarinic receptors than Levetimide, as measured by its ability to displace ³H-1-QNB [1]. The binding sites were characterized as muscarinic M2 receptors based on their affinity profile [1].

Receptor Binding Kinetics Neuropharmacology Radioligand Displacement

Differential Selectivity: Sigma Receptor Engagement Profile Inverted Between Enantiomers

A critical differentiation for chemical biology applications lies in the off-target profile. In a direct comparison of binding affinities at sigma recognition sites, Levetimide was found to be a potent and stereoselective inhibitor of [³H](+)pentazocine binding (Ki = 2.2 nM), whereas Dexbenzetimide was 9-fold less potent (Ki = 19 nM) [1]. This demonstrates that Dexbenzetimide is a cleaner tool for isolating muscarinic effects from sigma receptor-mediated phenomena.

Sigma Receptors Off-Target Profiling Chemical Biology Tool Validation

Behavioral Pharmacology Validation: Dexbenzetimide Induces Locomotor Stereotypy Comparably to Scopolamine

In a study designed to determine if locomotor stereotypy is a common effect of anticholinergic agents, Dexbenzetimide was tested alongside scopolamine in an open-field behavioral assay [1]. Both compounds induced locomotor stereotypy, establishing Dexbenzetimide as a validated positive control for this specific anticholinergic-induced behavioral phenotype [1].

Behavioral Neuroscience In Vivo Pharmacology Anticholinergic Models

In Vivo Potency Profile: Benzetimide Inhibits Peripheral Cholinergic Responses at Low Doses

The in vivo anticholinergic potency of Benzetimide was quantified in a rat model, where it inhibited pilocarpine-induced salivation and lacrimation with ED50 values of 0.06 mg/kg and 0.04 mg/kg, respectively [1]. These data establish a robust peripheral efficacy profile at submydriatic dose levels, distinguishing it from other atropine-like drugs that could not achieve this separation of effects [2].

In Vivo Pharmacology Peripheral Anticholinergic Dose-Response

Synthetic Scaffold Value: Benzetimide as a Precursor for Novel CXCR3 Antagonists

Beyond its canonical antimuscarinic activity, the benzetimide core structure has been successfully optimized to yield potent and selective CXCR3 antagonists [1]. A novel class of CXCR3 antagonists was derived from this scaffold, with key modifications leading to compounds that are devoid of the original anti-cholinergic activity, thereby creating a new avenue for drug discovery in chemokine receptor modulation [1].

Medicinal Chemistry Chemokine Receptor Scaffold Optimization

Validated Applications for Benzetimide (119391-55-8): Research and Industrial Deployment Scenarios


Precision Neuroscience Research: Muscarinic Receptor Blockade in Functional Tissue and Behavioral Assays

Benzetimide (119391-55-8) is the definitive tool for studies requiring unambiguous, high-potency blockade of muscarinic acetylcholine receptors. Its >6000-fold greater potency over the (-)-enantiomer in functional cardiac tissue assays (pA2 9.82 vs. 6.0) [1] and its 16,250-fold higher affinity in neuronal receptor binding (Ki 0.4 nM vs. 6500 nM) [2] ensure that observed effects are due to specific mAChR antagonism. This is critical for in vitro functional pharmacology, ex vivo organ bath studies, and in vivo behavioral assays where confounding sigma receptor activity must be avoided [3]. The validated induction of locomotor stereotypy comparable to scopolamine further supports its use as a positive control in anticholinergic behavioral models [4].

In Vivo Pharmacology: Modeling Peripheral Anticholinergic Effects and Therapeutic Windows

For in vivo studies targeting peripheral cholinergic systems, Benzetimide offers a unique and well-characterized pharmacological profile. Its ability to potently inhibit pilocarpine-induced salivation (ED50 0.06 mg/kg) and lacrimation (ED50 0.04 mg/kg) at submydriatic doses distinguishes it from the majority of other atropine-like drugs [1]. This allows for the dissection of peripheral anticholinergic effects without the confounding influence of central effects or extreme mydriasis, making it an ideal agent for gastrointestinal, secretory, and autonomic nervous system research models [1].

Medicinal Chemistry and Drug Discovery: A Privileged Scaffold for Developing Next-Generation Chemokine Antagonists

Benzetimide serves as a validated starting point for structure-activity relationship (SAR) campaigns in medicinal chemistry. Its core scaffold has been successfully derivatized to generate a novel class of potent and selective human CXCR3 antagonists [1]. The SAR studies have identified key pharmacophoric moieties and demonstrated that it is possible to completely eliminate the parent compound's anti-cholinergic activity while retaining or enhancing CXCR3 antagonism [1]. This positions Benzetimide as a high-value synthetic intermediate for internal chemistry programs focused on chemokine receptor modulation for inflammatory and autoimmune disease targets [1].

Analytical and Quality Control Reference Standard: Enantiomeric Purity Verification

Given the extreme stereoselectivity of its biological activity, Benzetimide (119391-55-8) is an essential reference standard for analytical chemistry. It is critical for developing and validating chiral separation methods (e.g., chiral HPLC, SFC) to confirm the enantiomeric purity of synthesized or procured batches [1]. The availability of well-characterized, high-purity Dexbenzetimide enables rigorous quality control, ensuring that research results are not compromised by contamination with the inactive or differentially active Levetimide enantiomer [2]. This application is fundamental for any laboratory synthesizing, formulating, or using benzetimide derivatives.

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